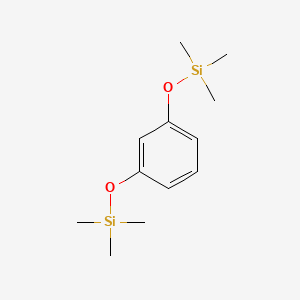
1,3-Bis(trimethylsiloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(trimethylsiloxy)benzene is an organosilicon compound with the molecular formula C12H22O2Si2. It is characterized by the presence of two trimethylsiloxy groups attached to a benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(trimethylsiloxy)benzene can be synthesized through the reaction of 1,3-dihydroxybenzene with chlorotrimethylsilane in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, resulting in the formation of the desired product along with hydrochloric acid as a byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale application of the aforementioned synthetic route. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(trimethylsiloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsiloxy groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve mild temperatures and the presence of a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used under controlled conditions to achieve the desired oxidation.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Major products include silanols and siloxanes.
Aplicaciones Científicas De Investigación
1,3-Bis(trimethylsiloxy)benzene finds applications in several scientific research fields:
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(trimethylsiloxy)benzene primarily involves its ability to act as a protecting group for hydroxyl functionalities in organic synthesis. The trimethylsiloxy groups provide steric hindrance, protecting the reactive sites from unwanted reactions. This allows for selective reactions to occur at other sites on the molecule .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar in structure but with trimethylsilyl groups at the 1 and 4 positions on the benzene ring.
1,3,5-Tris(trimethylsiloxy)benzene: Contains three trimethylsiloxy groups attached to the benzene ring.
Uniqueness
1,3-Bis(trimethylsiloxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in selective organic transformations and as a precursor for specialized materials .
Propiedades
Número CAS |
4520-29-0 |
|---|---|
Fórmula molecular |
C12H22O2Si2 |
Peso molecular |
254.47 g/mol |
Nombre IUPAC |
trimethyl-(3-trimethylsilyloxyphenoxy)silane |
InChI |
InChI=1S/C12H22O2Si2/c1-15(2,3)13-11-8-7-9-12(10-11)14-16(4,5)6/h7-10H,1-6H3 |
Clave InChI |
YFESIIOSRMXYCF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=CC(=CC=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury](/img/structure/B14149744.png)
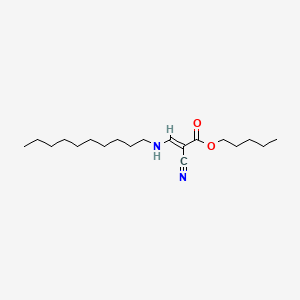
![3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione](/img/structure/B14149749.png)
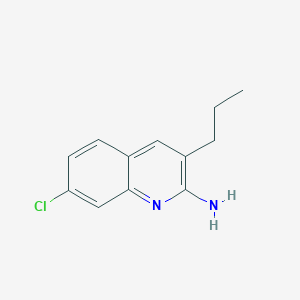
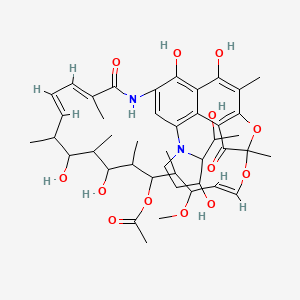
![3-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B14149768.png)
![Methyl [1-(3,5-dimethoxyphenyl)pyrrolidin-2-yl]acetate](/img/structure/B14149775.png)
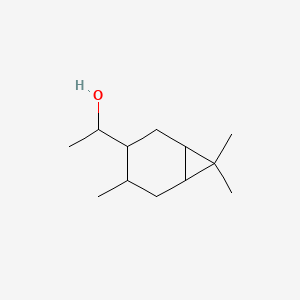
![3-[azido(phenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14149779.png)
![N1,N2-Bis[2-[(1,3-dimethylbutylidene)amino]ethyl]-1,2-ethanediamine](/img/structure/B14149783.png)
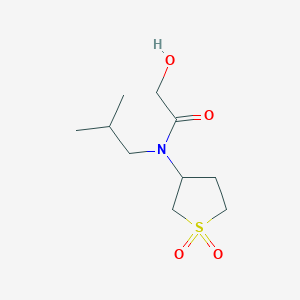
![2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14149799.png)
![7'-chloro-2'-(furan-2-ylcarbonyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indole-3,3'-pyrrolo[1,2-a]quinolin]-2(1H)-one](/img/structure/B14149805.png)
![4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine](/img/structure/B14149825.png)
